molecular formula C6H5N3OS B8725728 2-Acetylamino-4-cyanothiazole

2-Acetylamino-4-cyanothiazole

Cat. No.: B8725728
M. Wt: 167.19 g/mol
InChI Key: BBXHFAXEXPFCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetylamino-4-cyanothiazole is a useful research compound. Its molecular formula is C6H5N3OS and its molecular weight is 167.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H5N3OS

Molecular Weight

167.19 g/mol

IUPAC Name

N-(4-cyano-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C6H5N3OS/c1-4(10)8-6-9-5(2-7)3-11-6/h3H,1H3,(H,8,9,10)

InChI Key

BBXHFAXEXPFCPY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CS1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.1 g (27.5 mmol) 2-Acetylaminothiazol-4-carboxamide was dispersed in 27 ml pyridine, and 10.5 g (55 mmol) p-tolylsulfonyl chloride was added, to carry out reaction at room temperature for 10 hr, and then 150 ml ethyl acetate and 100 ml water were added to separate the layers. The resultant organic phase was washed with diluted HCl till aqueous phase being acidic, and then washed with saturated sodium chloride, dried over anhydrous sodium sulfate, filtered, and concentrated to obtain 3.45 g 2-acetylamino-4-cyanothiazole (yield 75%) with mp 185-188° C. (ethyl acetate). 1H NMR (DMSO-d6) 2.18 (3H, s); 8.33 (1H, s); 12.55 (1H, s).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step Two
Quantity
27 mL
Type
solvent
Reaction Step Two
Quantity
10.5 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

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